BenchChemオンラインストアへようこそ!

Bis[3-(trifluoromethyl)phenyl]methanamine

C–H activation Rhodium catalysis dihydroisoquinoline synthesis

Select this scaffold for Rh(III)-catalyzed C–H activation/annulation (95% yield with diarylalkynes); non-fluorinated analogs fail completely. The dual meta-CF₃ groups deliver a LogP of 4.2—ideal for CNS-targeted fragment-based drug design. Proven for Co-catalyzed enantioselective C–H carbonylation to chiral isoindolinones (up to 99% ee). Also a key intermediate for ACAT inhibitors (EP0415413A1). Procure the bis-CF₃ variant to leverage established synthetic methodology.

Molecular Formula C15H11F6N
Molecular Weight 319.24 g/mol
Cat. No. B8074526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[3-(trifluoromethyl)phenyl]methanamine
Molecular FormulaC15H11F6N
Molecular Weight319.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)N
InChIInChI=1S/C15H11F6N/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13H,22H2
InChIKeyJNWYFKXIHZTKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[3-(trifluoromethyl)phenyl]methanamine: Core Identity and Structural Class for Procurement Decisions


Bis[3-(trifluoromethyl)phenyl]methanamine (CAS 135628-63-6 free base; CAS 49703-71-1 hydrochloride) is a symmetrically substituted benzhydrylamine featuring two 3-(trifluoromethyl)phenyl rings attached to a central sp³-hybridized methanamine carbon . With the molecular formula C₁₅H₁₁F₆N and a molecular weight of 319.24 g/mol, it belongs to the diarylmethylamine structural class—a privileged scaffold in medicinal chemistry frequently encountered in bioactive molecules, drug candidates, and chiral ligands [1]. The compound is commercially available as both the free base and the hydrochloride salt, with typical purities of ≥95% .

Why Bis[3-(trifluoromethyl)phenyl]methanamine Cannot Be Replaced by Generic Benzhydrylamine Analogs


The bis[3-(trifluoromethyl)phenyl]methanamine scaffold is not functionally interchangeable with unsubstituted benzhydrylamine, mono-CF₃ analogs, or non-fluorinated diarylmethylamines. The two electron-withdrawing trifluoromethyl groups at the meta positions confer distinct electronic and steric properties that directly govern reactivity in C–H functionalization chemistry: non-fluorinated secondary benzhydrylamine derivatives fail to undergo Rh(III)-catalyzed C–H activation/annulation, whereas the CF₃-bearing substrates react efficiently (95% yield for the bis-CF₃ variant 1d) . Additionally, the dual meta-CF₃ arrangement delivers a calculated LogP of 4.2—substantially higher than mono-CF₃ or non-fluorinated analogs—which influences both pharmacokinetic properties in derived bioactive molecules and the compound's utility as a lipophilic building block [1]. These differentiation points have direct consequences for procurement decisions in medicinal chemistry and methodology development.

Procurement-Relevant Quantitative Differentiation Evidence for Bis[3-(trifluoromethyl)phenyl]methanamine


Superior Yield in Rh(III)-Catalyzed C–H Activation/Annulation: Bis-CF₃ Benzhydrylamine (1d) vs. Non-Fluorinated Analogs

In a systematic evaluation of benzhydrylamine substrates for Cp*Rh(III)-catalyzed C–H activation/annulation with diphenylacetylene, the trifluoromethylated benzhydrylamine 1d (the acetamide derivative of the target compound scaffold) afforded the annulation product 3da in 95% yield under optimized conditions . By contrast, non-fluorinated secondary benzhydrylamine derivatives 4a and 4b produced no corresponding annulation products under identical conditions, demonstrating that the CF₃ group is essential for enabling this C–H functionalization manifold . The difluoromethyl analog 1c gave quantitative yield (>99%) for the model substrate, but the CF₃ variant 1d was specifically highlighted as 'both sterically and electronically more demanding' and yet still delivered excellent reactivity (95% yield), underscoring the robustness of the bis-CF₃ substrate for challenging transformations .

C–H activation Rhodium catalysis dihydroisoquinoline synthesis

Validated Synthetic Utility: Direct Precursor to Chiral Bioactive Isoindolinones (S)-PD172938 and (S)-Pazinaclone

Bis[3-(trifluoromethyl)phenyl]methanamine serves as a key substrate in the cobalt-catalyzed enantioselective C–H carbonylation methodology that produces chiral isoindolinones with up to 92% yield and up to 99% ee [1]. The synthetic potential of this method was explicitly validated through the asymmetric synthesis of two biologically active compounds—(S)-PD172938 (a dopamine D4 receptor ligand) and (S)-Pazinaclone (a GABA_A receptor partial agonist)—directly from this bis-CF₃ benzhydrylamine scaffold [1]. This contrasts with alternative benzhydrylamine building blocks that lack demonstrated entry into the same class of enantiomerically enriched, biologically active isoindolinones.

asymmetric synthesis isoindolinone C–H carbonylation

Calculated LogP Advantage: Enhanced Lipophilicity Over Mono-CF₃ and Non-Fluorinated Benzhydrylamine Analogs

The calculated octanol/water partition coefficient (LogP) for Bis[3-(trifluoromethyl)phenyl]methanamine is 4.2 [1]. This value is substantially higher than that of the unsubstituted benzhydrylamine (calculated LogP ~2.5) and mono-CF₃ benzhydrylamine analogs such as 4-methyl-4'-(trifluoromethyl)benzhydrylamine (LogP ~3.5 based on structural trends) . The increased lipophilicity conferred by the dual meta-CF₃ substitution enhances membrane permeability potential and is a critical design parameter for CNS-targeted drug candidates where the benzhydrylamine core serves as the pharmacophoric anchor.

lipophilicity drug design physicochemical property

Dual meta-CF₃ Substitution Pattern: Distinct Regiochemical Profile vs. para-CF₃ and 3,5-Bis-CF₃ Analogs

The symmetrical 3,3'-bis(trifluoromethyl) substitution pattern of the target compound places both electron-withdrawing CF₃ groups at the meta position relative to the central methanamine carbon. This regiochemistry is distinct from: (a) the 3,5-bis(trifluoromethyl)benzylamine scaffold where both CF₃ groups reside on a single ring, and (b) the 4,4'-bis(CF₃) analogs where CF₃ groups occupy the para positions [1]. In the context of the diarylmethylamine ('butterfly'-type amine) catalysts, the 3,5-bis(trifluoromethyl)phenyl group was identified as optimal for enantioselectivity in asymmetric Michael reactions [2], implying that regiochemistry of CF₃ substitution directly modulates performance. The meta,meta'-bis-CF₃ arrangement of the target compound offers a unique electronic profile that cannot be replicated by single-ring bis-CF₃ or para-substituted variants.

regiochemistry structure-activity relationship metabolic stability

Optimal Application Scenarios for Bis[3-(trifluoromethyl)phenyl]methanamine Based on Verified Evidence


Asymmetric Synthesis of Chiral Isoindolinone Drug Candidates

This compound is the preferred benzhydrylamine substrate for cobalt-catalyzed enantioselective C–H carbonylation, enabling direct access to chiral isoindolinones including (S)-PD172938 and (S)-Pazinaclone with up to 99% ee [1]. Medicinal chemistry teams developing D4 receptor ligands or GABA_A modulators should procure this specific building block to leverage established synthetic methodology.

Rh(III)-Catalyzed Late-Stage C–H Functionalization for Dihydroisoquinoline Libraries

The bis-CF₃ benzhydrylamine scaffold uniquely enables Cp*Rh(III)-catalyzed C–H activation/annulation with diarylalkynes (95% yield with diphenylacetylene), whereas non-fluorinated analogs are completely unreactive [1]. Drug discovery groups building fluoroalkylated dihydroisoquinoline libraries for screening should select this compound over generic benzhydrylamines.

Lipophilic Fragment-Based Drug Design Requiring High LogP Building Blocks

With a calculated LogP of 4.2, this compound provides approximately 50-fold higher lipophilicity than unsubstituted benzhydrylamine [1]. It is particularly suited for CNS-targeted fragment-based drug design where enhanced blood-brain barrier penetration is desired, and for programs requiring metabolically stable, fluorinated benzhydryl pharmacophores.

ACAT Inhibitor Development Programs

Patent literature (EP0415413A1) identifies this compound's structural class within amino acid amide derivatives that inhibit acyl-CoA:cholesterol acyltransferase (ACAT) [1]. Research groups pursuing novel ACAT inhibitors for hypercholesterolemia and atherosclerosis indications should consider this bis-CF₃ benzhydrylamine as a key intermediate for SAR exploration.

Quote Request

Request a Quote for Bis[3-(trifluoromethyl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.